Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-
Description
Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- (IUPAC name), also referred to as 4-(dibenzylamino)benzenesulfonic acid, is a sulfonated aromatic compound with two benzyl groups attached to the amino substituent at the para position of the benzene ring.
Properties
CAS No. |
91-72-5 |
|---|---|
Molecular Formula |
C20H19NO3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(dibenzylamino)benzenesulfonic acid |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23,24) |
InChI Key |
DHRZHJZKNWAIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The preparation of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- involves the functionalization of sulfanilic acid derivatives or related benzenesulfonic acid compounds through amination and benzylation steps. Despite limited direct experimental protocols explicitly describing this compound’s synthesis in open literature, the following preparation routes can be inferred and supported by related chemical synthesis principles and analogous compounds.
Starting Materials
- Sulfanilic acid (4-aminobenzenesulfonic acid): A common precursor containing the amino group at para position to the sulfonic acid.
- Benzyl halides (e.g., benzyl chloride or benzyl bromide): Used for benzylation of the amino group.
- Bases (e.g., sodium carbonate, potassium carbonate): To facilitate deprotonation and nucleophilic substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or N-methylacetamide are commonly used to dissolve reactants and promote reaction kinetics.
General Synthetic Route
The preparation typically follows a two-step process:
Step 1: Formation of Sulfanilic Acid Salt (Optional)
- Sulfanilic acid is reacted with a base such as sodium carbonate in a solvent like dimethylformamide under reflux conditions to form the sodium salt of sulfanilic acid. This step enhances solubility and reactivity of the amino group for subsequent alkylation.
Step 2: N,N-Dibenzylation of Sulfanilic Acid
- The amino group of sulfanilic acid (or its salt) undergoes nucleophilic substitution with benzyl halides.
- Under controlled temperature and stirring, two equivalents of benzyl halide react with the amino group to form the bis(phenylmethyl)amino substituent.
- The reaction is typically carried out under inert atmosphere (nitrogen) to prevent oxidation or side reactions.
- After completion, the product is isolated by precipitation or extraction, followed by purification steps such as recrystallization.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | Reflux (~120°C in DMF) | Ensures dissolution and reaction rate |
| Solvent | Dimethylformamide (DMF), N-methylacetamide | Polar aprotic solvents preferred |
| Base | Sodium carbonate or potassium carbonate | Neutralizes acid, facilitates substitution |
| Molar Ratios | 1:2 (sulfanilic acid : benzyl halide) | To achieve full dibenzylation |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation |
| Reaction Time | Several hours to overnight | Monitored by TLC or HPLC |
| Isolation | Precipitation by cooling or acidification | Purification by recrystallization |
Example Protocol (Inferred from Analogous Synthesis)
- Dissolve 17.3 g of sulfanilic acid and 5.3 g of sodium carbonate in 300 mL of dimethylformamide in a 500 mL round-bottom flask equipped with stirring and reflux condenser.
- Heat the mixture to reflux until solids dissolve completely.
- Cool the solution to room temperature and stir overnight to precipitate the sodium salt of sulfanilic acid.
- Add two equivalents of benzyl chloride dropwise under nitrogen atmosphere with continuous stirring.
- Maintain reflux for several hours, monitoring reaction progress.
- Upon completion, cool the reaction mixture and precipitate the product by adding water or acidifying.
- Filter and wash the solid product, then purify by recrystallization from suitable solvent.
Research Findings and Data
While direct experimental data on this compound’s synthesis is sparse in publicly accessible databases, the following insights are drawn from related compounds and general organic synthesis literature:
- The benzylation of aromatic amines is a well-established reaction, favoring nucleophilic substitution under basic and aprotic conditions.
- Sulfanilic acid derivatives are stable under these conditions and allow selective functionalization at the amino group.
- The presence of the sulfonic acid group demands careful control of pH and solvent polarity to maintain solubility and reactivity.
- Purification typically yields crystalline solids with high purity, confirmed by spectroscopic methods (NMR, IR, MS).
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Sulfanilic acid + Na2CO3 + DMF, reflux | Formation of sodium sulfanilate salt | Improved solubility and reactivity |
| 2 | Sodium sulfanilate + 2 equiv benzyl chloride, reflux under N2 | N,N-Dibenzylation of amino group | Formation of Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- |
| 3 | Cooling, acidification, filtration | Isolation of product | Crystalline pure compound |
| 4 | Recrystallization (e.g., from ethanol) | Purification | High purity product |
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzylsulfanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
N,N-Dibenzylsulfanilic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dibenzylsulfanilic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with folate metabolism, similar to other sulfonamide derivatives, by inhibiting the enzyme dihydropteroate synthase .
Comparison with Similar Compounds
Substituent Variations: Amino vs. Alkylamino Groups
- 4-Aminobenzenesulfonic Acid (Sulfanilic Acid) Structure: Simplest analog with a single amino group (-NH₂) at the para position (C₆H₇NO₃S; MW: 173.19 g/mol) . Properties: High water solubility due to the sulfonic acid group. Thermodynamic ΔfH°solid = -612.3 ± 1.0 kJ/mol . Applications: Used in azo dye synthesis and as a pH indicator. Contrast: The absence of benzyl groups reduces lipophilicity compared to the target compound.
- Benzenesulfonic Acid, 4-[(phenylmethyl)amino]- Structure: Mono-benzylated amino group (-NHCH₂C₆H₅) (CAS 70210-06-9) . Properties: Intermediate solubility in polar solvents. Likely higher melting point than sulfanilic acid due to increased aromaticity. Applications: Potential intermediate in surfactant or pharmaceutical synthesis.
Complex Derivatives with Extended Functionalization
- Stilbene-Based Sulfonic Acids (CAS 16470-24-9) Structure: Tetrasodium salt with ethenediyl-linked bis(benzenesulfonic acid) groups, substituted with triazine rings and hydroxyethylamino chains . Properties: High molecular weight (~1000 g/mol), enhanced water solubility due to four sulfonate groups. Applications: Industrial dyes, optical brighteners, or surfactants . Contrast: The target compound lacks triazine rings and multiple sulfonate groups, suggesting lower solubility but simpler synthesis.
- Triaryl Condensation Derivatives Structure: Compounds like 3-(((4-((4-(benzyl(ethyl)amino)phenyl)(phenyl)methyl)phenyl)(ethyl)amino)methyl)benzenesulfonic acid feature extended aromatic systems . Applications: Investigated in materials science for electronic or photonic applications .
Structural and Functional Impact of Substituents
| Property | Target Compound | Sulfanilic Acid | Stilbene Derivative (CAS 16470-24-9) |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol* | 173.19 g/mol | ~1000 g/mol |
| Solubility | Moderate in DMSO | High in water | Very high in water |
| Key Functional Groups | -SO₃H, -N(CH₂C₆H₅)₂ | -SO₃H, -NH₂ | -SO₃Na, triazine, -N(CH₂CH₂OH)₂ |
| Applications | Surfactants, dyes | Dyes, reagents | Optical brighteners, surfactants |
*Estimated based on structural analogs.
Regulatory and Environmental Considerations
- ToxRef Database Entries : Alkylbenzenesulfonic acid salts (e.g., C10-60-alkyl derivatives) are monitored for bioaccumulation risks .
- Contrast : The target compound’s benzyl groups may reduce biodegradability compared to hydroxyethyl-substituted analogs but avoid specific SNURs linked to polar substituents .
Q & A
Basic: What are the recommended methods for synthesizing 4-[bis(phenylmethyl)amino]benzenesulfonic acid?
Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. A general approach includes:
Sulfonation: React benzene derivatives with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonic acid group.
Amination: Introduce the bis(phenylmethyl)amino group via Buchwald-Hartwig coupling or Ullmann-type reactions, using palladium catalysts and aryl halides .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures purity .
Key Considerations:
- Monitor reaction progress via TLC or HPLC.
- Characterize intermediates using H/C NMR and mass spectrometry to confirm structural integrity .
Basic: How can researchers characterize the structural and thermodynamic properties of this compound?
Answer:
Structural Analysis:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
- Spectroscopy:
Thermodynamic Data:
- Solubility: Determine via shake-flask method (pH 7.4 buffer) and validate with HPLC .
- Enthalpy: Use calorimetry (e.g., ΔfH°solid for analogs: -612.3 ± 1.0 kJ/mol ).
Advanced: How can structural modifications enhance the compound’s bioactivity?
Answer:
Structure-Activity Relationship (SAR) Strategies:
Substituent Effects:
- Electron-withdrawing groups (e.g., -NO) on the benzene ring may improve binding to biological targets (e.g., enzymes) .
- Bulky groups (e.g., tert-butyl) can modulate lipophilicity and membrane permeability .
Derivatization: Convert the sulfonic acid to sulfonamide for improved pharmacokinetics .
Experimental Design:
- Screen analogs using in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Validate with molecular docking (software: AutoDock) to predict binding affinities .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
Challenges:
- Low solubility (e.g., 2.5 µg/mL in pH 7.4 buffer for analogs ) complicates sample preparation.
- Matrix interference from proteins or lipids in plasma/tissue homogenates.
Solutions:
- Sample Prep: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
- Detection: LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity and specificity .
Advanced: How can computational modeling guide the optimization of this compound?
Answer:
Methods:
Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity .
Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with GSK-3β kinase ).
Case Study:
- PubChem data (InChIKey: KEZPMZSDLBJCHH for analogs) aids in virtual screening and QSAR modeling .
Basic: What spectroscopic techniques are critical for verifying synthetic success?
Answer:
- Mass Spectrometry: Confirm molecular weight (e.g., 338.4 g/mol for sulfonamide analogs ).
- UV-Vis Spectroscopy: Monitor conjugation effects (λmax ~260-280 nm for aromatic systems ).
Advanced: How do contradictory thermodynamic data arise, and how should they be resolved?
Answer:
Sources of Contradiction:
- Varied experimental conditions (e.g., solvent purity, temperature gradients).
- Instrument calibration discrepancies.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
